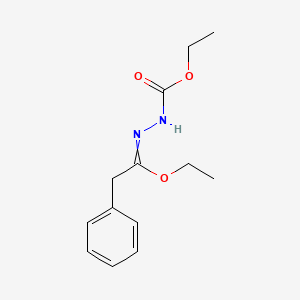![molecular formula C11H16O3 B14452476 Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester CAS No. 73275-63-5](/img/structure/B14452476.png)
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, bicyclo[221]hept-5-en-2-ylmethyl ethyl ester is a unique organic compound characterized by its bicyclic structure This compound is part of the norbornene family, which is known for its strained ring system and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester typically involves a multi-step process. One common method includes the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure. Subsequent esterification reactions introduce the carbonic acid ester group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in a variety of functionalized derivatives.
Scientific Research Applications
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates, which then interact with biological targets. The bicyclic structure may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: Similar bicyclic structure but with a different ester group.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Another ester derivative with slight variations in reactivity and properties.
Uniqueness
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and potential applications. Its reactivity and stability make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
73275-63-5 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethyl ethyl carbonate |
InChI |
InChI=1S/C11H16O3/c1-2-13-11(12)14-7-10-6-8-3-4-9(10)5-8/h3-4,8-10H,2,5-7H2,1H3 |
InChI Key |
BJVMGUDDQUGAQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



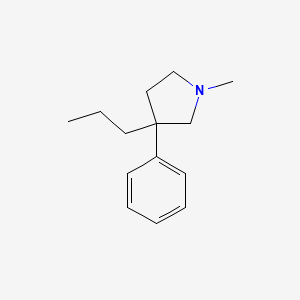
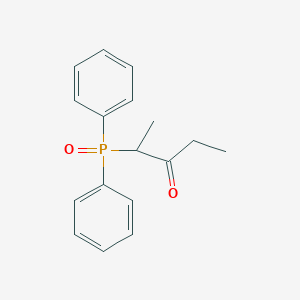


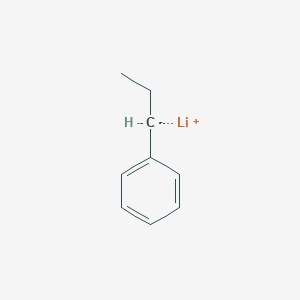
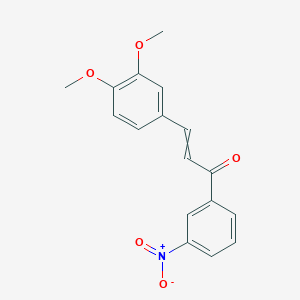
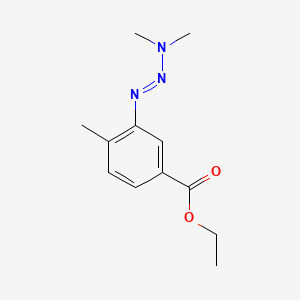
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)

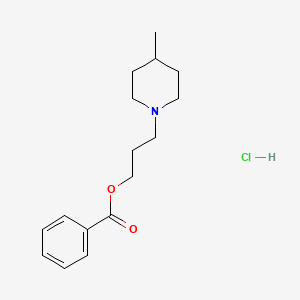
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)
